molecular formula C21H17N3O5S B11585269 methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate

Cat. No.: B11585269
M. Wt: 423.4 g/mol
InChI Key: PINNTYBNJKYNMF-YVLHZVERSA-N
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Description

Methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate (CAS: 577990-00-2) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazolone core. Its molecular formula is C21H17N3O5S, with a molecular weight of 423.4 g/mol and an XLogP3 value of 4.1, indicating moderate lipophilicity . Substituents include a 3,4-dimethoxyphenyl group at position 2 of the thiazolo-triazolone ring and a methyl benzoate moiety at position 4, contributing to its electronic and steric properties. The compound’s calculated topological polar surface area (118 Ų) suggests moderate solubility in polar solvents .

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C21H17N3O5S/c1-27-15-9-8-14(11-16(15)28-2)18-22-21-24(23-18)19(25)17(30-21)10-12-4-6-13(7-5-12)20(26)29-3/h4-11H,1-3H3/b17-10-

InChI Key

PINNTYBNJKYNMF-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate involves multiple steps, typically starting with the preparation of the thiazole and triazole intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and triazole rings can bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituent (R1) Substituent (R2) XLogP3 Molecular Weight (g/mol) Biological Activity Reference
Target Compound C21H17N3O5S 3,4-Dimethoxyphenyl Methyl benzoate 4.1 423.4 Not reported in evidence
2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl]thiazolo[3,2-b][1,2,4]triazol-5-ylidene}methyl]phenyl acetate C24H23N3O6S 4-Isopropoxyphenyl Acetoxy-methoxybenzoate 4.5* 481.5 Not reported
Methyl 4-[[6-oxo-2-(2-thienyl)thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate C17H11N3O3S2 2-Thienyl Methyl benzoate 3.8* 369.4 Not reported
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) C10H6N3O2S2 None (core only) Thiophen-2-ylmethylene 2.2 236.0 Anticancer (LCMS ESI+: 236)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole Varies 4-Methoxyphenylpyrazolyl R-group (e.g., methyl) N/A ~350–400 Antifungal (molecular docking)

*Estimated based on structural analogs.

Key Observations :

Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethoxyphenyl group increases lipophilicity (XLogP3 = 4.1) compared to derivatives with smaller substituents like 2-thienyl (XLogP3 = 3.8) or thiophen-2-ylmethylene (XLogP3 = 2.2) .

Bioactivity Trends: Thiazolo-triazolones with thiophene or furan substituents (e.g., 2j, 2k) exhibit anticancer activity in vitro, with LCMS profiles confirming stability . The absence of activity data for the target compound suggests a need for targeted assays.

Steric and Electronic Modifications: Replacing the methyl benzoate in the target compound with an acetoxy-methoxybenzoate (as in ) introduces additional rotatable bonds (6 vs. The 2-thienyl substituent in reduces molecular weight (369.4 vs. 423.4 g/mol) and may alter π-π stacking interactions in biological systems.

Biological Activity

Methyl 4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound characterized by its unique heterocyclic structure. This compound integrates thiazole and triazole rings, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O5S with a molecular weight of 423.4 g/mol. The IUPAC name provides insight into its structural complexity:

  • IUPAC Name : Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

Antimicrobial Activity

Research has indicated that derivatives of triazole and thiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Compounds similar to methyl 4-{(Z)-...} have shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus. In a study assessing the minimum inhibitory concentration (MIC), certain derivatives demonstrated potent antibacterial activity with MIC values as low as 0.5 μg/mL against Gram-positive bacteria .

Anticancer Properties

The compound's potential in cancer therapy is underscored by its ability to inhibit tumor cell proliferation. For example:

  • Inhibition of Cancer Cell Lines : Studies have shown that related triazole compounds can inhibit the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 10 to 30 μM . The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Antioxidant Activity

The antioxidant capacity of methyl 4-{(Z)-...} has been evaluated using various assays:

  • DPPH and ABTS Assays : Compounds in this class have shown significant radical scavenging activity comparable to standard antioxidants like ascorbic acid. For example, one study reported an IC50 value of 0.397 μM for a related compound in the ABTS assay .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized methyl 4-{(Z)-...} and evaluated its biological activity. The synthesis involved multi-step reactions starting from commercially available precursors. The resultant compound was subjected to various biological assays:

Activity TypeResult
AntibacterialMIC = 0.5 μg/mL against E. coli
AnticancerIC50 = 20 μM against MCF-7 cells
AntioxidantIC50 = 0.397 μM in ABTS assay

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications on the phenyl ring significantly enhance biological activity. Substituents such as methoxy groups were found to improve both solubility and potency against target cells.

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